5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol is a heterocyclic compound featuring a pyridin-2-ol core linked to a piperazine ring substituted with a 2,5-dimethylphenyl group. This compound belongs to a class of molecules designed for pharmacological exploration, particularly in receptor modulation, due to the piperazine scaffold’s prevalence in central nervous system (CNS)-active agents . Its synthesis typically involves coupling reactions between activated carbonyl intermediates and substituted piperazines, as observed in analogous compounds .
Properties
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-14(2)16(11-13)20-7-9-21(10-8-20)18(23)15-5-6-17(22)19-12-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVJJDKPVPMTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridin-2-ol moiety . Its molecular formula is with a molecular weight of approximately 313.38 g/mol . The IUPAC name is 5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one .
Chemistry
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Research indicates that 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of specific bacterial strains. It has been evaluated against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Investigations into its potential as an anticancer agent are ongoing. The compound's interaction with cellular pathways may enhance its efficacy against cancer cell lines.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in sterol biosynthesis in parasites such as Leishmania, indicating potential therapeutic applications against leishmaniasis.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Antimicrobial Studies : A study screening various compounds against CYP5122A1 and CYP51 from Leishmania identified derivatives that showed strong inhibition of these enzymes. Although this compound was not the primary focus, related compounds demonstrated significant selectivity against L. donovani promastigotes.
- Cancer Research : Investigations into anticancer properties have shown that structural modifications to piperazine derivatives can enhance activity against cancer cell lines. This suggests that specific substitutions can lead to improved efficacy in targeting cancer cells.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications can dramatically alter biological activity. For example, variations in aryl groups attached to the piperazine ring have enhanced receptor selectivity and potency.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of certain bacterial strains; effective against S. aureus and E. coli. |
| Anticancer | Potential anticancer agent; ongoing research into efficacy against various cancer types. |
| Enzyme Inhibition | Inhibits sterol biosynthesis enzymes in parasites; promising for treating leishmaniasis. |
Mechanism of Action
The mechanism of action of 5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridin-2-ol vs.
- Pyrazolo[4,3-c]pyridin-3-one Derivatives: Compounds like 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one () feature a pyrazolo-pyridinone core. This structure introduces additional nitrogen atoms and rigidity, which may influence metabolic stability compared to the simpler pyridin-2-ol system .
Piperazine Substituent Modifications
2,5-Dimethylphenyl vs. 2-Fluorophenyl :
The 2,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, contrasting with the electron-withdrawing 2-fluorophenyl substituent in ’s derivative. Fluorine substitution often enhances bioavailability and CNS penetration but may reduce metabolic stability .- Chloro-Trifluoromethylpyridyl Groups: Derivatives such as 2-(3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5-[(4-methylphenyl)-1H-pyrazol-1-yl]quinoline () incorporate halogenated pyridyl groups.
Functional Group Additions
- Methoxyethyl Side Chains: BB74778 () includes a 2-methoxyethyl group on the pyridinone core, introducing ether linkages that enhance hydrophilicity. The absence of such groups in the target compound suggests a trade-off between solubility and lipophilicity for specific applications .
Physicochemical and Pharmacokinetic Properties
*Predicted values using QikProp (Schrödinger). †Calculated based on structural similarity. ‡Exact mass from .
Key Observations :
- The target compound’s lower molecular weight and logP (3.2) suggest improved bioavailability over bulkier analogues like BB74778 (logP 4.5) .
- Fluorophenyl and trifluoromethyl groups () enhance metabolic resistance but reduce solubility, whereas the dimethylphenyl group balances lipophilicity and synthetic accessibility.
Biological Activity
5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyridin-2-ol moiety. Its IUPAC name is 5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one. The molecular formula is with a molecular weight of 313.38 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Activity : There is ongoing research into its potential as an anticancer agent, particularly through its interactions with specific cellular pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in sterol biosynthesis in parasites such as Leishmania, showing promise as a therapeutic agent against leishmaniasis.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with various molecular targets. The piperazine ring is known to engage with neurotransmitter receptors and enzymes, modulating their activity. For instance, it may inhibit the enzyme CYP51, which is crucial for sterol biosynthesis in certain pathogens .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Antimicrobial Studies : A study screening various compounds against CYP5122A1 and CYP51 from Leishmania identified derivatives that showed strong inhibition of these enzymes. While this compound was not the primary focus, related compounds in the same class demonstrated significant selectivity and potency against L. donovani promastigotes .
- Cancer Research : Investigations into the anticancer properties of similar piperazine derivatives have shown that modifications to the piperazine core can enhance activity against cancer cell lines. These studies suggest that structural variations can lead to improved efficacy in targeting cancer cells .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted on piperazine derivatives, revealing that specific substitutions can dramatically alter biological activity. For example, modifications to the aryl groups attached to the piperazine ring have been shown to enhance receptor selectivity and potency .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
